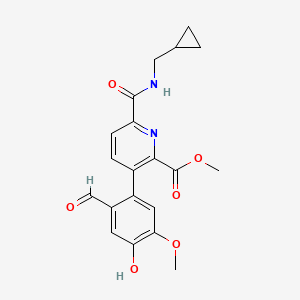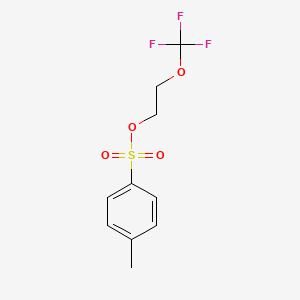
(9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenyl group, a benzhydryl group, and an azetidinyl carbamate moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate typically involves multiple steps, starting with the preparation of the fluorenyl and benzhydryl intermediates. These intermediates are then coupled with azetidin-3-yl carbamate under specific reaction conditions. Common reagents used in these reactions include bases like potassium hydroxide (KOH) and solvents such as tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenones.
Reduction: The benzhydryl group can be reduced to form benzhydrol derivatives.
Substitution: The azetidinyl carbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include fluorenones, benzhydrol derivatives, and substituted azetidinyl carbamates.
Applications De Recherche Scientifique
(9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenylmethyl carbamate: Shares the fluorenyl group but lacks the benzhydryl and azetidinyl moieties.
Benzhydryl azetidinyl carbamate: Contains the benzhydryl and azetidinyl groups but lacks the fluorenyl moiety.
Uniqueness
(9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate is unique due to its combination of fluorenyl, benzhydryl, and azetidinyl carbamate groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C31H28N2O2 |
|---|---|
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-(1-benzhydrylazetidin-3-yl)carbamate |
InChI |
InChI=1S/C31H28N2O2/c34-31(35-21-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29)32-24-19-33(20-24)30(22-11-3-1-4-12-22)23-13-5-2-6-14-23/h1-18,24,29-30H,19-21H2,(H,32,34) |
Clé InChI |
SOAFMIYOCBROJD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13672442.png)

![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)


